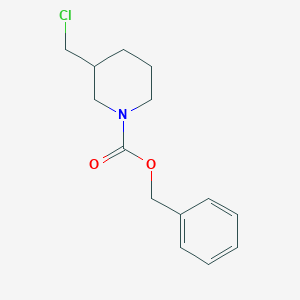

Benzyl 3-(chloromethyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC13461677

Molecular Formula: C14H18ClNO2

Molecular Weight: 267.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18ClNO2 |

|---|---|

| Molecular Weight | 267.75 g/mol |

| IUPAC Name | benzyl 3-(chloromethyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H18ClNO2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 |

| Standard InChI Key | ABGTXDVLMZYJHR-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCl |

| Canonical SMILES | C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCl |

Introduction

Structural and Physicochemical Properties

The compound’s piperidine core is substituted at the 3-position with a chloromethyl group () and at the 1-position with a benzyl carboxylate moiety. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 267.75 g/mol |

| IUPAC Name | Benzyl 3-(chloromethyl)piperidine-1-carboxylate |

| SMILES | |

| Boiling Point | Not explicitly reported |

| Solubility | Soluble in polar aprotic solvents (e.g., DCM, DMF) |

The chloromethyl group confers electrophilic reactivity, enabling nucleophilic substitution reactions, while the Cbz group acts as a protective moiety for amines .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves the conversion of piperidine-3-carboxylic acid derivatives. A common method includes:

-

Carboxylic Acid Activation: Reacting 1-(benzyloxycarbonyl)piperidine-3-carboxylic acid with thionyl chloride () or oxalyl chloride () in dichloromethane (DCM) at 0–20°C .

This step yields the acyl chloride intermediate.

-

Chloromethylation: Subsequent treatment with chloromethylating agents introduces the group.

-

Reactants: 1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid (1.05 g, 4 mmol), thionyl chloride (0.573 g, 4.81 mmol).

-

Conditions: Anhydrous DCM, 0°C to room temperature, overnight reaction.

-

Yield: Crude product used directly in further reactions.

Key Chemical Reactions

The chloromethyl group participates in:

-

Nucleophilic Substitution: Reacts with amines, azides, or thiols to form secondary amines, azides, or sulfides.

-

Reduction: Lithium aluminum hydride () reduces the ester to an alcohol.

-

Oxidation: Forms carbonyl derivatives under strong oxidizing conditions.

Applications in Medicinal Chemistry

Intermediate in Drug Synthesis

The compound is a precursor for bioactive molecules:

-

Anticancer Agents: Piperidine derivatives exhibit cytotoxicity via kinase inhibition.

-

Neurological Therapeutics: Structural analogs target σ-receptors and monoamine transporters .

Case Study: Antibiotic Development

In a 2024 study, benzyl 3-(chloromethyl)piperidine-1-carboxylate was alkylated with ethyl 4-bromobutyrate to produce a pyrrolidine derivative with enhanced antibacterial activity .

Comparative Analysis with Analogues

The chloromethyl derivative’s balance of reactivity and stability makes it preferable for controlled synthetic modifications.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃): Key signals include δ 1.7–2.8 ppm (piperidine protons), δ 5.1–5.2 ppm (benzyl -), and δ 3.5–4.0 ppm () .

-

HRMS: Molecular ion peak at [M+H]⁺.

Recent Advances and Future Directions

Recent studies (2024–2025) focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume